5,5-dichloropenta-2,4-dienoic acid
Description
5,5-Dichloropenta-2,4-dienoic acid (CAS: 5780-55-2) is a chlorinated unsaturated carboxylic acid with a molecular weight of 167 g/mol and a purity of ≥95% . The compound features two chlorine atoms at the 5-position of the penta-2,4-dienoic acid backbone, conferring unique electronic and steric properties.
Properties
CAS No. |
5780-55-2 |
|---|---|
Molecular Formula |
C5H4Cl2O2 |
Molecular Weight |
167 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
Industrial production of 5,5-dichloropenta-2,4-dienoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloropenta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Addition: Electrophiles like bromine or hydrogen chloride can add across the double bonds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted penta-2,4-dienoic acids, addition products like dibromo derivatives, and oxidized or reduced forms of the original compound.
Scientific Research Applications
5,5-Dichloropenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-dichloropenta-2,4-dienoic acid involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5,5-dichloropenta-2,4-dienoic acid and its analogs:
Reactivity and Stability
- Chlorination Effects: The dichloro derivative exhibits enhanced electrophilicity compared to non-chlorinated analogs like penta-2,4-dienoic acid, making it more reactive in nucleophilic addition reactions . However, its stability under UV radiation is inferior to hexa-2,4-dienedioic acid, which persists as a photoproduct in TiO₂-mediated degradation systems .
- Biodegradation: Unlike hexa-2,4-dienoic acid, which is metabolized by Comamonas testosteroni TA441 during testosterone degradation , the dichloro analog’s chlorine substituents likely hinder microbial breakdown, increasing environmental persistence.
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